molecular formula C7H7ClN2O2 B2972887 2-Chloro-4,6-dimethyl-3-nitropyridine CAS No. 89793-09-9

2-Chloro-4,6-dimethyl-3-nitropyridine

Cat. No.: B2972887
CAS No.: 89793-09-9
M. Wt: 186.6
InChI Key: NZEYMNVLIWPZDW-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O2. It is a pyridine derivative characterized by the presence of chlorine, methyl, and nitro groups on the pyridine ring. This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of disubstituted impurities during nitration .

Chemical Reactions Analysis

2-Chloro-4,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride for chlorination, nitric acid for nitration, and hydrogen gas for reduction. Major products formed from these reactions include substituted pyridines, aminopyridines, and carboxypyridines .

Scientific Research Applications

2-Chloro-4,6-dimethyl-3-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-4,6-dimethyl-3-nitropyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEYMNVLIWPZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-09-9
Record name 2-chloro-4,6-dimethyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dimethyl-3-nitro-2(1H)-pyridinone (step 1, 10.0 g, 29.7 mmol) in phosphorus oxychloride (35 mL, 187.3 mmol) was stirred at 95° C. for 3 h, then cooled to 45° C. The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C. The residue was cooled to room temperature, and diluted with dichloromethane (75 mL). The resulting solution was cooled to 0° C., and 2N hydrochloric acid (50 mL) was added dropwise into the solution. The organic layer was separated, and washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give 10.0 g (90%) of the title compound as white solids: 1H-NMR (CDCl3) δ 7.07 (1H, s), 2.56 (3H, s), 2.35 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dimethyl-3-nitro-2(1H-pyridinone (step 1, 10.0 g, 29.7 mmol) in phosphorus oxychloride (35 mL, 187.3 mmol) was stirred at 95° C. for 3 h, then cooled to 45° C. The excess amount of phosphorus oxychloride was removed by distillation under reduced pressure at 45° C. The residue was cooled to room temperature, and diluted with dichloromethane (75 mL). The resulting solution was cooled to 0° C., and 2N hydrochloric acid (50 mL) was added dropwise into the solution. The organic layer was separated, and washed with 2N hydrochloric acid (4×25 mL), 2N aqueous NaOH (2×50 mL) and brine (50 mL). The organic phase was dried (MgSO4) and concentrated under reduced pressure to give 10.0 g (90%) of the title compound as white solids: 1H-NMR (CDCl3) δ 7.07 (1H, s), 2.56 (3H, s), 2.35 (3H, s).
[Compound]
Name
4,6-dimethyl-3-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
90%

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